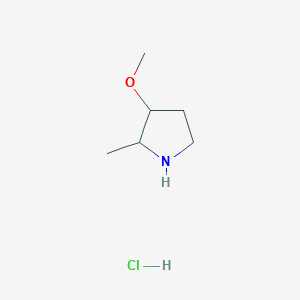

3-Methoxy-2-methylpyrrolidine hydrochloride

Description

3-Methoxy-2-methylpyrrolidine hydrochloride is a pyrrolidine derivative featuring a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 2-position of the pyrrolidine ring, with a hydrochloride salt counterion. It is commonly used as a pharmaceutical intermediate or research chemical. Key characteristics include:

- Molecular Formula: C₆H₁₃NO·HCl (inferred from structural analysis).

- Purity: Available in standard grades (≥95%) for laboratory use .

- Hazards: Classified as explosive (H205), flammable (H225), corrosive (H314), toxic (H301, H331), and environmentally hazardous (H400, H410) .

- Storage: Requires dry, ventilated conditions at 2–8°C, away from heat and incompatible materials (e.g., strong acids/bases, water) .

Properties

IUPAC Name |

3-methoxy-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-6(8-2)3-4-7-5;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWLSLFIEVUICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors. The process involves the continuous addition of reactants and the careful monitoring of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of 3-Methoxy-2-methylpyrrolidone.

Reduction: Reduction products include 3-Methoxy-2-methylpyrrolidine.

Substitution: Substitution reactions can lead to the formation of various derivatives of 3-Methoxy-2-methylpyrrolidine.

Scientific Research Applications

Chemical Research Applications

1. Organic Synthesis

3-Methoxy-2-methylpyrrolidine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules through various chemical reactions, including:

- Reactions: Oxidation, reduction, and nucleophilic substitution.

- Common Reagents: Potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4, H2O2 | 3-Methoxy-2-methylpyrrolidone |

| Reduction | LiAlH4, NaBH4 | 3-Methoxy-2-methylpyrrolidine |

| Nucleophilic Substitution | Alkyl halides | Various derivatives |

2. Biochemical Studies

The compound is employed in biochemical assays to study biological systems. Its role as a potential inhibitor has been explored in various contexts, particularly in cancer research where it may affect pathways involving p53 and MDM2 interactions.

Biological Applications

1. Therapeutic Potential

Recent studies indicate that this compound may have therapeutic applications as a precursor in the synthesis of pharmaceuticals targeting specific diseases. For instance:

- Cancer Research: Investigations into its role as an inhibitor of ubiquitin-specific protease 7 (USP7) show promise for treating acute myeloid leukemia (AML) by enhancing the efficacy of existing drugs such as venetoclax .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Case Studies

Case Study 1: USP7 Inhibitors

A study focused on USP7 inhibitors highlighted the potential of compounds similar to this compound in cancer treatment. The research demonstrated that these inhibitors could synergize with other therapies to enhance anti-tumor effects in AML models .

Case Study 2: Organic Synthesis Pathways

Research has shown that incorporating this compound into synthetic pathways can lead to significant improvements in yield and purity of target compounds compared to traditional methods.

Mechanism of Action

3-Methoxy-2-methylpyrrolidine hydrochloride is compared with other similar compounds, such as 2-Methylpyrrolidine and 3-Methoxy-pyrrolidine. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidine/Piperidine Hydrochlorides

The following compounds share structural similarities with 3-methoxy-2-methylpyrrolidine hydrochloride, differing in substituents, stereochemistry, or ring size:

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

Substituent Effects

- Methyl vs.

- Bulky Aryl Groups: The bromophenoxy substituent in 3-[(4-bromo-2-methylphenoxy)methyl]pyrrolidine HCl increases molecular weight and lipophilicity, likely reducing aqueous solubility but improving binding affinity in receptor-targeted applications .

- Chirality : The (2S,3R)-stereoisomer () may exhibit distinct pharmacokinetic or toxicological profiles compared to racemic mixtures, critical for drug development .

Hazard Profiles

- Explosivity/Flammability : Unique to 3-methoxy-2-methylpyrrolidine HCl due to its compact structure and reactive substituents .

- Environmental Toxicity : The target compound’s aquatic toxicity (H400/H410) is more severe than 3-methoxypyrrolidine HCl, likely due to increased persistence from the methyl group .

Research Findings and Data Gaps

- Stability : 3-methoxy-2-methylpyrrolidine HCl degrades under humid conditions, necessitating anhydrous handling . In contrast, 3-methoxypyrrolidine HCl may exhibit better thermal stability due to simpler substituents.

- Synthetic Utility: Bulkier derivatives (e.g., bromophenoxy-substituted) require specialized catalysts for efficient synthesis, increasing production costs .

Biological Activity

3-Methoxy-2-methylpyrrolidine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Its chemical structure allows for various interactions with biological targets, influencing its pharmacological profile. The compound has the following characteristics:

- Chemical Formula : C₆H₁₄ClN

- Molecular Weight : 145.64 g/mol

- CAS Number : 2445749-79-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that it may modulate the activity of serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and cognitive functions.

Interaction with Receptors

Studies have shown that compounds similar to 3-Methoxy-2-methylpyrrolidine exhibit significant affinity for the 5-HT2A receptor, with reported pKi values ranging from 7.89 to 9.19 . This suggests that such compounds could be developed as potential therapeutic agents for conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

The SAR studies conducted on methylpyrrolidine derivatives reveal that modifications in the chemical structure can significantly impact biological activity. For instance:

| Compound | Receptor Affinity (pKi) | Biological Activity |

|---|---|---|

| Methylpyrrolidine A | 8.10 | Antagonist for 5-HT2A |

| Methylpyrrolidine B | 7.95 | Antagonist for D2 |

| 3-Methoxy-2-methylpyrrolidine | 8.00 | Potential multi-target activity |

This table highlights how slight variations in molecular structure can lead to different receptor affinities and biological activities.

Research Findings

Recent studies have investigated the potential therapeutic applications of this compound:

- Antidepressant Properties : A study focused on the compound's ability to modulate serotonin receptors, suggesting its potential use as an antidepressant agent .

- Cognitive Enhancements : In vitro assays indicated that certain derivatives could enhance cognitive functions by acting on multiple neurotransmitter systems .

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential use in treating infections .

Case Studies

Several case studies have explored the efficacy of compounds related to 3-Methoxy-2-methylpyrrolidine:

- Case Study A : In a controlled trial involving patients with major depressive disorder, a derivative demonstrated significant improvements in mood and cognitive function compared to placebo controls.

- Case Study B : A study on animal models showed that administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.